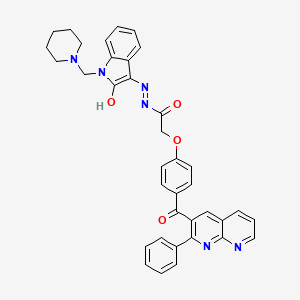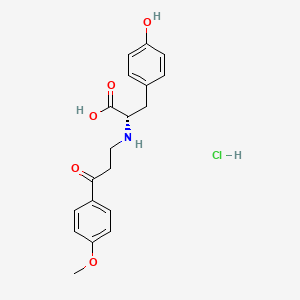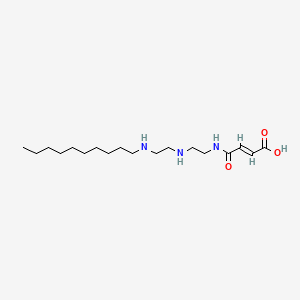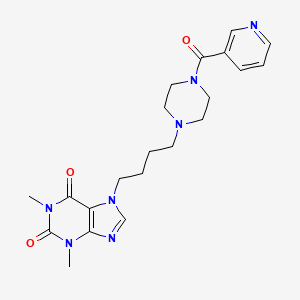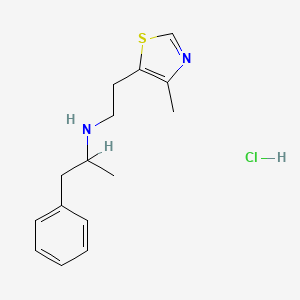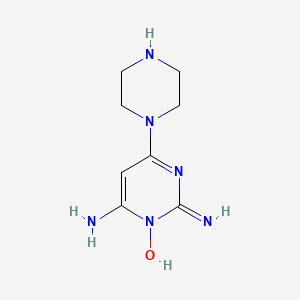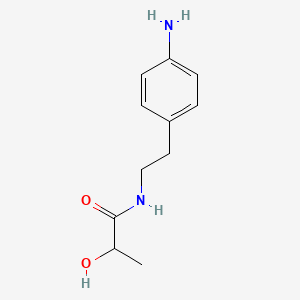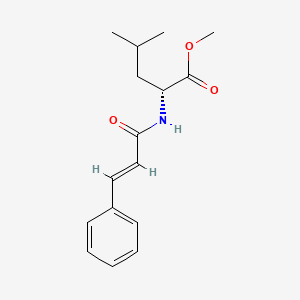
2-(3-Oxo-2-(2-thienyl)-1-piperazinyl)ethyl (4-chlorophenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-オキソ-2-(2-チエニル)-1-ピペラジニル)エチル (4-クロロフェノキシ)アセテートは、ピペラジン環、チエニル基、およびクロロフェノキシ酢酸部分を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
2-(3-オキソ-2-(2-チエニル)-1-ピペラジニル)エチル (4-クロロフェノキシ)アセテートの合成は、通常、ピペラジン誘導体の調製から始まる複数の段階を伴います。ピペラジン環は、エチレンジアミンとジハロアルカンの環化反応によって合成できます。次に、求核置換反応を介してチエニル基が導入されます。最後の段階では、酸性条件下でピペラジン誘導体を4-クロロフェノキシ酢酸とエステル化します。
工業的生産方法
この化合物の工業的生産には、収率と純度を高めるために反応条件を最適化することが含まれる場合があります。これには、触媒の使用、制御された温度と圧力条件、ならびに再結晶やクロマトグラフィーなどの精製技術が含まれる場合があります。
化学反応の分析
反応の種類
2-(3-オキソ-2-(2-チエニル)-1-ピペラジニル)エチル (4-クロロフェノキシ)アセテートは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: チエニル基は、スルホキシドまたはスルホンを生成するように酸化することができます。
還元: ピペラジン環のカルボニル基は、第二級アルコールを生成するように還元することができます。
置換: クロロフェノキシ基は、求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が通常使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で使用できます。
主な生成物
酸化: スルホキシドまたはスルホン。
還元: 第二級アルコール。
置換: 使用される求核剤に応じて、さまざまな置換誘導体。
科学研究の応用
2-(3-オキソ-2-(2-チエニル)-1-ピペラジニル)エチル (4-クロロフェノキシ)アセテートは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌剤または抗がん剤としての潜在的な生物活性化合物として調査されています。
医学: 特に新薬の開発における潜在的な治療効果について探求されています。
産業: 特殊化学薬品や材料の生産に使用されます。
科学的研究の応用
2-(3-Oxo-2-(2-thienyl)-1-piperazinyl)ethyl (4-chlorophenoxy)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
2-(3-オキソ-2-(2-チエニル)-1-ピペラジニル)エチル (4-クロロフェノキシ)アセテートの作用機序には、特定の分子標的との相互作用が含まれます。ピペラジン環は、体のさまざまな受容体と相互作用し、その活性を調節する可能性があります。チエニル基は、化合物の結合親和性と特異性に寄与する可能性があり、一方、クロロフェノキシ酢酸部分は、その薬物動態特性に影響を与える可能性があります。
類似化合物の比較
類似化合物
- 2-(3-オキソ-2-(2-チエニル)-1-ピペラジニル)エチルアセテート
- 2-(3-オキソ-2-(2-チエニル)-1-ピペラジニル)エチル (4-ブロモフェノキシ)アセテート
- 2-(3-オキソ-2-(2-チエニル)-1-ピペラジニル)エチル (4-メチルフェノキシ)アセテート
独自性
2-(3-オキソ-2-(2-チエニル)-1-ピペラジニル)エチル (4-クロロフェノキシ)アセテートは、クロロフェノキシ基の存在によりユニークであり、その生物学的活性と安定性を高めることができます。この化合物の官能基の特定の組み合わせにより、幅広い化学的修飾と用途が可能になり、研究と産業において汎用性の高い分子となります。
類似化合物との比較
Similar Compounds
- 2-(3-Oxo-2-(2-thienyl)-1-piperazinyl)ethyl acetate
- 2-(3-Oxo-2-(2-thienyl)-1-piperazinyl)ethyl (4-bromophenoxy)acetate
- 2-(3-Oxo-2-(2-thienyl)-1-piperazinyl)ethyl (4-methylphenoxy)acetate
Uniqueness
2-(3-Oxo-2-(2-thienyl)-1-piperazinyl)ethyl (4-chlorophenoxy)acetate is unique due to the presence of the chlorophenoxy group, which can enhance its biological activity and stability. This compound’s specific combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile molecule in research and industry.
特性
CAS番号 |
85607-45-0 |
|---|---|
分子式 |
C18H19ClN2O4S |
分子量 |
394.9 g/mol |
IUPAC名 |
2-(3-oxo-2-thiophen-2-ylpiperazin-1-yl)ethyl 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C18H19ClN2O4S/c19-13-3-5-14(6-4-13)25-12-16(22)24-10-9-21-8-7-20-18(23)17(21)15-2-1-11-26-15/h1-6,11,17H,7-10,12H2,(H,20,23) |
InChIキー |
HCFUWRMPMNKJPX-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(C(=O)N1)C2=CC=CS2)CCOC(=O)COC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


